molecular formula C9H10BrF B154319 1-(3-Bromopropyl)-2-fluorobenzene CAS No. 129254-75-7

1-(3-Bromopropyl)-2-fluorobenzene

Cat. No. B154319
M. Wt: 217.08 g/mol
InChI Key: VFAHCURDJBNWCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, involves the halodeboronation of aryl boronic acids using a sodium methoxide-catalyzed reaction with dihalo-dimethylhydantoin . Another synthesis approach for di-substituted benzene derivatives includes a Br/Li exchange followed by a reaction with isothiocyanates and isocyanates . These methods could potentially be adapted for the synthesis of 1-(3-Bromopropyl)-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds like 1-bromo-3-fluorobenzene has been investigated using spectroscopic methods and density functional theory (DFT) calculations . These studies provide information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which would be relevant for understanding the structure of 1-(3-Bromopropyl)-2-fluorobenzene.

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene compounds is highlighted in their use as intermediates in the synthesis of more complex molecules, such as peptides , quinazolinones , and radiolabeled compounds for medical applications . The presence of both bromine and fluorine atoms in these molecules allows for selective reactions to occur, such as nucleophilic aromatic substitution and palladium-promoted cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluoro-substituted benzenes, including their crystal structures and intermolecular interactions, have been studied . These properties are influenced by the presence of halogen atoms and can affect the compound's reactivity and stability. The thermodynamic properties of related compounds have also been calculated, providing insights into their behavior at different temperatures .

Scientific Research Applications

Photodissociation Studies

Photofragment translational spectroscopy was used to study the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, revealing the energy distributions and suggesting a photodissociation mechanism influenced by fluorine atom substitution (Xi-Bin Gu et al., 2001).

Organometallic Chemistry

Partially fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), have been increasingly recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis. These compounds demonstrate greater chemical inertness and are used as non-coordinating solvents or as readily displaced ligands, exploring their potential in organic synthesis and catalysis (S. Pike et al., 2017).

Carbonylation Reactions

Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, leading to the effective synthesis of six-membered heterocycles. This demonstrates the compound's utility in combining carbonylation and nucleophilic substitution reactions to create complex organic molecules (Jianbin Chen et al., 2014).

Fluorination and Synthesis

The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene and similar compounds demonstrates the chemical versatility and reactivity of fluorinated benzene derivatives. These syntheses typically involve processes like diazotization and bromination, highlighting the application of these compounds in creating more complex fluorinated molecules for various research and industrial applications (Guo Zhi-an, 2009).

Safety And Hazards

Bromopropyl compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Proper safety measures should be taken when handling these compounds.

Future Directions

The future directions in the study and use of bromopropyl compounds could involve the development of new synthetic methods, the exploration of new reactions, and the design of safer and more efficient processes .

properties

IUPAC Name

1-(3-bromopropyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAHCURDJBNWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564992
Record name 1-(3-Bromopropyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-2-fluorobenzene

CAS RN

129254-75-7
Record name 1-(3-Bromopropyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 22-1 (8.68 g) was dissolved in diethyl ether (100 ml), phosphorus tribromide (6.35 ml) was added under ice-cooling, and the mixture was stirred under ice-cooling for 3 hr. To the reaction mixture was slowly added water was added, and the mixture was extracted with diethyl ether. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the object product (5.00 g) as a yellow oil.
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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